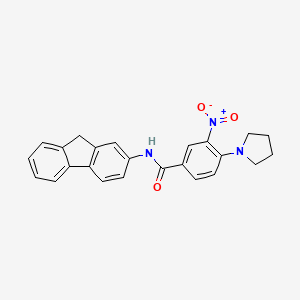
N-(2-fluoro-4-iodophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide
説明
N-(2-fluoro-4-iodophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide, also known as FIBP, is a synthetic compound that has gained interest in recent years due to its potential applications in scientific research. FIBP is a small molecule that belongs to the class of benzamide derivatives and has a molecular weight of 457.3 g/mol.
作用機序
The mechanism of action of N-(2-fluoro-4-iodophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. N-(2-fluoro-4-iodophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation. By inhibiting HDAC activity, N-(2-fluoro-4-iodophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide may promote the expression of genes that induce apoptosis and inhibit cell growth.
Biochemical and physiological effects
N-(2-fluoro-4-iodophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-angiogenic properties, N-(2-fluoro-4-iodophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide has been shown to inhibit the activity of protein kinase B (AKT), a protein that is involved in cell survival and proliferation. N-(2-fluoro-4-iodophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a role in inflammation and immune response.
実験室実験の利点と制限
One advantage of using N-(2-fluoro-4-iodophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide in lab experiments is its specificity for HDAC inhibition. Unlike other HDAC inhibitors, N-(2-fluoro-4-iodophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide has been shown to selectively inhibit the activity of certain HDAC isoforms, which may reduce the risk of off-target effects. However, one limitation of using N-(2-fluoro-4-iodophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide in lab experiments is its relatively low potency compared to other HDAC inhibitors. This may require higher concentrations of N-(2-fluoro-4-iodophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide to achieve the desired effects, which could increase the risk of toxicity.
将来の方向性
There are several potential future directions for research on N-(2-fluoro-4-iodophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide. One area of interest is the development of more potent analogs of N-(2-fluoro-4-iodophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide that can selectively target specific HDAC isoforms. Another area of interest is the use of N-(2-fluoro-4-iodophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide in combination with other drugs or therapies to enhance its anti-cancer effects. Additionally, further research is needed to elucidate the exact mechanism of action of N-(2-fluoro-4-iodophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide and its potential applications in other diseases beyond cancer.
科学的研究の応用
N-(2-fluoro-4-iodophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that N-(2-fluoro-4-iodophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N-(2-fluoro-4-iodophenyl)-3-nitro-4-(1-pyrrolidinyl)benzamide has also been shown to have anti-inflammatory and anti-angiogenic properties, which may have implications for the treatment of other diseases such as rheumatoid arthritis and cardiovascular disease.
特性
IUPAC Name |
N-(2-fluoro-4-iodophenyl)-3-nitro-4-pyrrolidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FIN3O3/c18-13-10-12(19)4-5-14(13)20-17(23)11-3-6-15(16(9-11)22(24)25)21-7-1-2-8-21/h3-6,9-10H,1-2,7-8H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEDJESNWIXOIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(=O)NC3=C(C=C(C=C3)I)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FIN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluoro-4-iodophenyl)-3-nitro-4-(pyrrolidin-1-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[1-(1-adamantyl)ethyl]-N'-(4-chlorobenzyl)thiourea](/img/structure/B4085887.png)
![2-chloro-N-{1-[5-({2-[(2,4-dichlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4085893.png)
![3-amino-2-(3,4-dimethoxybenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4085896.png)

![4,7,7-trimethyl-3-oxo-N-[2-(trifluoromethyl)phenyl]-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4085917.png)
![1-(3,4-dimethoxybenzoyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B4085925.png)
![(1R*,2R*)-N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-phenylcyclopropanecarboxamide](/img/structure/B4085931.png)


![N-{3-[(2-chlorobenzoyl)amino]phenyl}-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4085948.png)
![4-(6-amino-5-cyano-3-propyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl acetate](/img/structure/B4085951.png)

![4-butyl-7-[(2,4-difluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B4085974.png)